2,5-Dimethoxy-4-isopropylamphetamine
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Overview
Description
2,5-Dimethoxy-4-isopropylamphetamine is a psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin and described in his book "Phenethylamines I Have Known And Loved" . This compound is known for its psychedelic effects, although it is considered to be significantly weaker than its analog, 2,5-Dimethoxy-4-propylamphetamine .
Preparation Methods
The synthesis of 2,5-Dimethoxy-4-isopropylamphetamine involves several steps. The initial step typically includes the alkylation of 2,5-dimethoxybenzaldehyde with isopropylamine, followed by a reduction process to form the final amphetamine product .
Chemical Reactions Analysis
2,5-Dimethoxy-4-isopropylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones back to alcohols.
Scientific Research Applications
2,5-Dimethoxy-4-isopropylamphetamine has been studied primarily for its psychoactive properties. It has been used in research to understand the structure-activity relationships of phenethylamines and their interactions with serotonin receptors . Additionally, it has been explored in forensic toxicology to develop analytical methods for detecting designer drugs in biological matrices .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-isopropylamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction is believed to be responsible for its psychedelic effects. The compound acts as an agonist at these receptors, leading to altered perception and mood .
Comparison with Similar Compounds
2,5-Dimethoxy-4-isopropylamphetamine is similar to other substituted amphetamines, such as:
2,5-Dimethoxy-4-propylamphetamine: Known for its stronger psychedelic effects.
2,5-Dimethoxy-4-bromoamphetamine: Another psychedelic compound with a different substitution pattern.
2,5-Dimethoxyamphetamine: A simpler analog with similar psychoactive properties
Despite these similarities, this compound is unique due to its specific substitution pattern, which influences its potency and receptor affinity .
Properties
CAS No. |
42306-96-7 |
---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-propan-2-ylphenyl)propan-2-amine |
InChI |
InChI=1S/C14H23NO2/c1-9(2)12-8-13(16-4)11(6-10(3)15)7-14(12)17-5/h7-10H,6,15H2,1-5H3 |
InChI Key |
SPKSLAUXKHSASF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)OC)CC(C)N)OC |
Origin of Product |
United States |
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